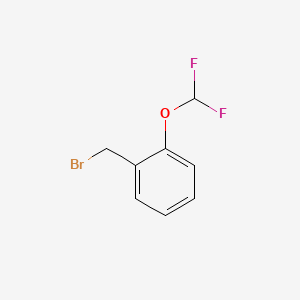

2-(Difluoromethoxy)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYYKHKAGPBIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371756 | |

| Record name | 2-(Difluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85684-64-6 | |

| Record name | 2-(Difluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Difluoromethoxy)benzyl bromide CAS number 85684-64-6

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 85684-64-6), a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] This document outlines its chemical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in accessible tables and detailing experimental procedures.

Chemical and Physical Properties

This compound is a halogenated organic compound characterized by a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[2] This substitution pattern imparts unique reactivity and properties to the molecule. The compound typically appears as a colorless to pale yellow liquid and is sensitive to moisture.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85684-64-6 |

| Molecular Formula | C₈H₇BrF₂O[1][2][3] |

| Molecular Weight | 237.04 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Purity | ≥97%[3] |

| Flash Point | 108 °C[1][3] |

| Relative Density | 1.555[3] |

| Boiling Point | 222 °C[4] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-2-(difluoromethoxy)benzene[3] |

| Synonyms | alpha-Bromo-2-difluoromethoxytoluene, 1-(Bromomethyl)-2-(Difluoromethoxy)Benzene[2] |

| SMILES | c1ccc(c(c1)CBr)OC(F)F[2] |

| InChI | InChI=1/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2[2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A common method involves the direct reaction of a suitable benzyl bromide precursor with a difluoromethanolating agent under controlled conditions.[1] Another approach is the bromination of 2,6-difluorotoluene using hydrogen bromide and hydrogen peroxide.[1]

The reactivity of this compound is dominated by two key features:

-

Nucleophilic Substitution : The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of the 2-(difluoromethoxy)benzyl moiety into various molecular scaffolds.

-

Electrophilic Aromatic Substitution : The difluoromethoxy group influences the electron density of the aromatic ring, directing electrophiles to specific positions.[1]

Caption: Reactivity of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of complex organic molecules. Its applications span several key areas of chemical research:

-

Pharmaceutical Synthesis : The difluoromethoxy group is a bioisostere of other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] This makes the parent compound a valuable building block for novel therapeutics.[1]

-

Agrochemicals : The unique electronic properties of the difluoromethoxy group can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.[1]

-

Material Science : Incorporation of the 2-(difluoromethoxy)benzyl moiety can be used to tune the properties of organic materials for applications in electronics and polymer science.[1]

-

Organic Synthesis : Beyond its role as a building block, it can also be employed as a coupling reagent and an N-protecting group for amines.[1]

Experimental Protocols

While specific experimental conditions can vary, the following provides a general protocol for a nucleophilic substitution reaction using this compound.

General Procedure for Nucleophilic Substitution:

-

Reaction Setup : To a solution of the nucleophile in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), add a base (e.g., potassium carbonate, sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent : Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for Nucleophilic Substitution.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictogram | Corrosive[3] |

| Signal Word | Danger[3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[3] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid all personal contact, including inhalation.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing difluoromethoxy group provides a powerful tool for the construction of complex molecules with potential applications in medicine, agriculture, and material science. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Buy this compound | 85684-64-6 [smolecule.com]

- 2. CAS 85684-64-6: this compound [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 85684-64-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(Difluoromethoxy)benzyl bromide, a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development.

Core Physical and Chemical Data

This compound, with the CAS number 85684-64-6, is an organic compound featuring a benzyl bromide structure substituted with a difluoromethoxy group.[1] This unique combination of functional groups, particularly the electronegative fluorine atoms, imparts distinct reactivity to the molecule, making it a versatile building block in the synthesis of more complex molecules.[1][2]

The presence of the reactive benzyl bromide moiety allows for a variety of nucleophilic substitution and coupling reactions.[1][2] The difluoromethoxy group can modulate the electronic and steric properties of the molecule, influencing its reactivity and selectivity in chemical transformations.[2]

Table of Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C8H7BrF2O | [2][3][4][5][6] |

| Molecular Weight | 237.04 g/mol | [2][3][4][5] |

| Appearance | Clear, light orange liquid | [3][7][8] |

| Boiling Point | 222 °C | [3][5][7][8] |

| Density | 1.555 g/cm³ | [3][7][8] |

| Refractive Index | 1.518 | [3][7][8] |

| Flash Point | 108 °C | [2][3][7][8] |

| Water Solubility | Immiscible | [3][7][8] |

| Storage Temperature | 2-8 °C under inert gas | [3][7][8] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds are applicable. The following are generalized protocols for key physical property measurements.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.

-

Sample Preparation: A few drops of the liquid are placed in a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is commonly used for accurate density measurements.

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

-

Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 20 °C).

-

Weighing: The filled pycnometer is weighed to determine the mass of the liquid and the pycnometer (m2).

-

Calculation: The mass of the liquid is calculated (m2 - m1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure.

-

Apparatus Setup: A brass test cup is filled with the sample liquid to a specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Source Application: An ignition source (a small flame) is periodically directed into the vapor space of the cup.

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the sample liquid are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Role in Organic Synthesis: A Visualization

This compound is a valuable reagent in organic synthesis, primarily acting as a benzylating agent in nucleophilic substitution reactions. The benzylic carbon is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide leaving group. This reaction is useful for introducing the 2-(difluoromethoxy)benzyl group into a variety of molecules.

Caption: Generalized nucleophilic substitution reaction of this compound.

Conclusion

This compound is a key chemical intermediate with a unique set of physical properties that make it a valuable tool for synthetic chemists. Its reactivity, driven by the benzyl bromide and difluoromethoxy functionalities, allows for its incorporation into a wide range of molecular scaffolds. This guide provides essential data and procedural context to support the safe and effective use of this compound in research and development.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. delltech.com [delltech.com]

- 3. Flash Point Determination | ASTM [astm.org]

- 4. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 5. byjus.com [byjus.com]

- 6. vernier.com [vernier.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. precisionlubrication.com [precisionlubrication.com]

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)benzyl bromide, a versatile reagent and building block in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 1-(bromomethyl)-2-(difluoromethoxy)benzene, is an organic compound valued for its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.[1] The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it an attractive feature in drug design.[2]

Structural and Quantitative Data

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 85684-64-6 | [1][3] |

| Molecular Formula | C₈H₇BrF₂O | [1][3] |

| Molecular Weight | 237.04 g/mol | [1][3] |

| IUPAC Name | 1-(bromomethyl)-2-(difluoromethoxy)benzene | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)OC(F)F | [1] |

| Physical Form | Colorless to pale yellow liquid | [2] |

| Boiling Point | 222 °C | |

| Density | 1.555 g/cm³ | |

| Flash Point | 108 °C | [1] |

| Refractive Index | 1.518 |

Synthesis of this compound

The primary synthetic route to this compound is the radical bromination of the corresponding toluene derivative, 2-(difluoromethoxy)toluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-(Difluoromethoxy)toluene

This protocol is adapted from established methods for the benzylic bromination of substituted toluenes.[3]

Materials:

-

2-(Difluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)toluene (1.0 eq.) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere. The reaction can be initiated by shining a UV lamp on the flask.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, three-step synthesis pathway for 2-(Difluoromethoxy)benzyl bromide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the difluoromethylation of commercially available 2-hydroxybenzaldehyde, followed by the reduction of the resulting aldehyde to a benzyl alcohol, and culminates in the bromination of the alcohol to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a robust three-step sequence:

-

Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde. This step involves the O-difluoromethylation of 2-hydroxybenzaldehyde using a suitable difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base.

-

Step 2: Synthesis of 2-(Difluoromethoxy)benzyl alcohol. The aldehyde functional group of 2-(Difluoromethoxy)benzaldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

-

Step 3: Synthesis of this compound. The final step is the conversion of the benzyl alcohol to the corresponding benzyl bromide, which can be effectively achieved using reagents such as phosphorus tribromide or via an Appel reaction.

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols and Quantitative Data

Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde

This procedure is adapted from a patented method for the difluoromethylation of a similar phenolic aldehyde.[1]

Reaction Scheme:

Caption: Difluoromethylation of 2-Hydroxybenzaldehyde.

Experimental Protocol:

To a well-stirred suspension of 2-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dry N,N-dimethylformamide (DMF), chlorodifluoromethane gas is passed for approximately 30 minutes at a temperature of 80-85 °C. After one hour, another portion of anhydrous potassium carbonate (0.25 equivalents) is added, and stirring is continued for 1.5 hours. A third portion of anhydrous potassium carbonate (0.25 equivalents) is then added, and the reaction mixture is stirred for an additional 5-6 hours at ambient temperature. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxybenzaldehyde | N/A |

| Reagents | Chlorodifluoromethane, K₂CO₃, DMF | [1] |

| Reaction Temperature | 80-85 °C | [1] |

| Reaction Time | ~9 hours | [1] |

| Yield | 25-30% | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

Step 2: Synthesis of 2-(Difluoromethoxy)benzyl alcohol

This protocol is based on a general and highly efficient method for the reduction of benzaldehydes.[2][3]

Reaction Scheme:

Caption: Reduction of 2-(Difluoromethoxy)benzaldehyde.

Experimental Protocol:

To a solution of 2-(Difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethanol), sodium borohydride (0.5-1 equivalent) is added portion-wise at room temperature. The reaction may be facilitated by the addition of wet silica gel (30% m/m) or by using ultrasonic irradiation. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-(Difluoromethoxy)benzaldehyde | N/A |

| Reagents | Sodium Borohydride, Wet SiO₂ or Ultrasonic Irradiation | [2][3] |

| Reaction Temperature | Room Temperature | [2][3] |

| Reaction Time | 1 min - 30 min | [2][3] |

| Yield | 94-97% | [2] |

| Purification Method | Short Column Chromatography (if necessary) | [2] |

Step 3: Synthesis of this compound

Two effective methods are presented for this transformation: bromination with phosphorus tribromide and the Appel reaction.

Method A: Bromination with Phosphorus Tribromide [4][5][6][7]

Reaction Scheme:

Caption: Bromination using Phosphorus Tribromide.

Experimental Protocol:

To a solution of 2-(Difluoromethoxy)benzyl alcohol (1 equivalent) in dichloromethane at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise. The mixture is stirred for several hours, allowing it to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data (Method A):

| Parameter | Value | Reference |

| Starting Material | 2-(Difluoromethoxy)benzyl alcohol | N/A |

| Reagents | Phosphorus Tribromide, Dichloromethane | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | ~68% | [4] |

| Purification Method | Column Chromatography | [4] |

Method B: Appel Reaction [8][9][10][11][12]

Reaction Scheme:

Caption: Bromination via the Appel Reaction.

Experimental Protocol:

To a solution of 2-(Difluoromethoxy)benzyl alcohol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in dichloromethane at 0 °C, a solution of triphenylphosphine (1.5 equivalents) in dichloromethane is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to separate the desired product from triphenylphosphine oxide.

Quantitative Data (Method B):

| Parameter | Value | Reference |

| Starting Material | 2-(Difluoromethoxy)benzyl alcohol | N/A |

| Reagents | Carbon Tetrabromide, Triphenylphosphine, Dichloromethane | [10] |

| Reaction Temperature | 0 °C to Room Temperature | [10] |

| Reaction Time | 1 hour | [10] |

| Yield | ~96% | [10] |

| Purification Method | Silica Gel Column Chromatography | [10] |

III. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Caption: Detailed experimental workflow for the synthesis.

IV. Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols, researchers can reliably produce this important synthetic intermediate. The provided quantitative data allows for the assessment of reaction efficiency, and the visual diagrams offer a clear understanding of the overall process. The choice between the two bromination methods in the final step can be made based on desired yield and ease of purification. The Appel reaction offers a significantly higher yield, while the use of phosphorus tribromide may be preferable in certain contexts despite the lower yield.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. TCI反応実例:三臭化リンを用いたブロモ化 | 東京化成工業株式会社 [tcichemicals.com]

- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. Appel Reaction [organic-chemistry.org]

- 10. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI AMERICA [tcichemicals.com]

- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

Key reactive sites on 2-(Difluoromethoxy)benzyl bromide

An In-depth Technical Guide to the Key Reactive Sites of 2-(Difluoromethoxy)benzyl bromide

Abstract

This compound is a versatile organic compound utilized as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical utility is dominated by two primary reactive sites: the highly electrophilic benzylic carbon and the aromatic ring, which is influenced by the difluoromethoxy substituent. This guide provides a detailed analysis of these reactive sites, explores the corresponding reaction mechanisms, presents quantitative data from analogous reactions, and offers a standardized experimental protocol for its application in organic synthesis.

Introduction

This compound (C₈H₇BrF₂O) is a halogenated aromatic compound featuring a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[1][2] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block for introducing the difluoromethoxy moiety into target structures.[1] The presence of this group is significant in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This document serves as a technical resource for researchers and drug development professionals, elucidating the core principles of the compound's reactivity.

Core Reactive Sites

The reactivity of this compound is centered around two principal locations on the molecule.

The Benzylic Carbon: The Primary Hub for Nucleophilic Substitution

The most significant reactive site is the benzylic carbon atom bonded to the bromine. This site is highly electrophilic due to the following factors:

-

Polarity : The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge (δ+) and the bromine a partial negative charge (δ-).

-

Excellent Leaving Group : The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[2]

-

Benzylic Stabilization : The benzylic position allows for the stabilization of a carbocation intermediate through resonance with the adjacent aromatic ring. This stabilization facilitates reactions that proceed via an Sₙ1 mechanism.[3]

These characteristics make the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.[1] This is the most common and synthetically useful reaction involving this compound.

Caption: .

The Aromatic Ring: A Site for Electrophilic Substitution

The second reactive site is the benzene ring itself. The difluoromethoxy group (-OCHF₂) influences the ring's reactivity towards electrophiles. Due to the oxygen's lone pairs, it acts as an ortho-, para-directing group for electrophilic aromatic substitution. However, the strong electron-withdrawing effect of the two fluorine atoms deactivates the ring, making these reactions less favorable compared to the nucleophilic substitution at the benzylic position.[1]

Reaction Mechanisms and Applications

Nucleophilic Substitution Reactions

As a primary benzylic halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.[3][4][5] The reaction pathway is influenced by the nucleophile, solvent, and temperature.

-

Sₙ2 Mechanism : A concerted, one-step process favored by strong, unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion simultaneously.[3][5]

-

Sₙ1 Mechanism : A two-step process favored by weak nucleophiles and polar protic solvents. It involves the initial slow dissociation of the bromide to form a relatively stable benzylic carbocation, which is then rapidly attacked by the nucleophile.[3][4][5]

Caption: Generalized workflow for nucleophilic substitution reactions.

Quantitative Data on Analogous Benzylic Bromide Reactions

| Substrate (Analogue) | Reagents & Conditions | Solvent | Yield (%) | Reference |

| α-bromo phenylacetate | Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°C | MeCN | 68 | [4][6] |

| α-bromo phenylacetate | AgF (2 eq.), Et₃N·3HF (3 eq.), RT | MeCN | 83 | [4][6] |

| Methyl 2-bromo-2-(2-methoxyphenyl)acetate | Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°C | MeCN | 76 | [4][7] |

| Methyl 2-bromo-2-(2-methoxyphenyl)acetate (gram scale) | Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°C | MeCN | 92 | [4][7] |

Application in Drug Development

This compound is primarily used as a building block to incorporate the 2-(Difluoromethoxy)benzyl moiety into a larger molecule, often a potential Active Pharmaceutical Ingredient (API). Its defined reactivity allows for precise and efficient coupling with various molecular scaffolds.

Caption: Role of this compound in API synthesis.

Experimental Protocols

The following is a generalized experimental protocol for a nucleophilic substitution reaction using this compound, adapted from methodologies reported for similar substrates.[4][6][7]

Objective: To synthesize a new derivative by substituting the benzylic bromide with a generic nucleophile (Nu-H, e.g., an amine or alcohol).

Materials:

-

This compound (1.0 eq.)

-

Nucleophile (1.1 - 1.5 eq.)

-

Anhydrous base (e.g., K₂CO₃, K₃PO₄, or Et₃N) (1.5 - 2.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF))

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the nucleophile (1.1-1.5 eq.) and the anhydrous base (1.5-2.0 eq.).

-

Add the anhydrous solvent via syringe to dissolve or suspend the reagents.

-

Stir the mixture at room temperature for 10-15 minutes.

-

In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.

-

Add the benzyl bromide solution dropwise to the stirring mixture of the nucleophile and base.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica gel column chromatography to yield the final, pure compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is considered a potentially hazardous and reactive compound.[1]

-

Toxicity : Assumed to be an irritant to the skin, eyes, and respiratory system, similar to other benzyl halides.[1]

-

Reactivity : Reacts with strong bases, oxidizing agents, alcohols, and ammonia.[1]

-

Flammability : It is a flammable liquid with a flash point of 108°C.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its benzylic carbon. This primary electrophilic site readily undergoes nucleophilic substitution, providing a reliable method for incorporating the 2-(Difluoromethoxy)benzyl group into diverse molecular architectures. While the aromatic ring presents a secondary site for reactivity, its utility is limited by deactivation from the difluoromethoxy group. A thorough understanding of these reactive principles is essential for leveraging this valuable reagent in the fields of drug discovery and materials science.

References

- 1. Buy this compound | 85684-64-6 [smolecule.com]

- 2. CAS 85684-64-6: this compound [cymitquimica.com]

- 3. Khan Academy [khanacademy.org]

- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

The Difluoromethoxy Group: A Linchpin in Modern Chemical Reactivity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in the fine-tuning of molecular properties for applications ranging from pharmaceuticals to materials science. Its unique electronic and steric profile, coupled with its notable impact on metabolic stability and lipophilicity, allows for nuanced control over chemical reactivity and biological interactions. This technical guide provides a comprehensive exploration of the multifaceted role of the difluoromethoxy group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging its distinct characteristics.

Physicochemical Properties and Their Impact on Reactivity

The difluoromethoxy group's influence on a molecule's reactivity stems from a unique combination of electronic and steric effects, setting it apart from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.

Electronic Effects

The two highly electronegative fluorine atoms render the -OCF₂H group electron-withdrawing, a characteristic that significantly modulates the electron density of the molecular scaffold to which it is attached. This effect can be quantified by Hammett constants, which reveal the group's ability to influence the acidity or basicity of nearby functional groups and the susceptibility of aromatic rings to electrophilic or nucleophilic attack.[1][2]

The difluoromethoxy group is considered weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[2] This positions it between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group. This intermediate electronic nature provides a valuable tool for the precise calibration of a molecule's electronic properties.[1]

Steric and Conformational Effects

The difluoromethoxy group is sterically larger than a methoxy group but smaller than a trifluoromethoxy group. Its conformational preferences can influence molecular shape and interactions with biological targets. Unlike the methoxy group, which tends to be coplanar with an aromatic ring, and the trifluoromethoxy group, which often adopts an orthogonal conformation, the difluoromethoxy group exhibits more flexible conformational behavior.[3] This conformational adaptability can be advantageous in optimizing binding to protein active sites.

Hydrogen Bonding Capability

A distinctive feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[1][4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling this interaction. This capacity allows the -OCF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[2][5]

Quantitative Data on Physicochemical Properties

To facilitate direct comparison, the following tables summarize key quantitative data for the difluoromethoxy group alongside other common substituents.

Table 1: Hammett Constants for Common Substituents

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₂H | ~0.31 | ~0.14 |

| -OCF₃ | 0.40 | 0.35 |

| -CH₃ | -0.07 | -0.17 |

| -CF₃ | 0.43 | 0.54 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Data compiled from various sources, including[2][6][7][8].

Table 2: Lipophilicity Parameters for Common Substituents

| Substituent | Hansch Hydrophobicity Parameter (π) |

| -OCH₃ | -0.02 |

| -OCF₂H | ~0.5 - 0.7 |

| -OCF₃ | 1.04 |

| -CH₃ | 0.56 |

| -CF₃ | 0.88 |

| -Cl | 0.71 |

Data compiled from various sources, including[1][9][10]. The lipophilicity of the -OCF₂H group can be context-dependent.[2]

Role in Drug Design and Development

The unique properties of the difluoromethoxy group make it a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Metabolic Stability

One of the primary applications of the difluoromethoxy group is to enhance metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[1][11]

Lipophilicity and Permeability

The difluoromethoxy group moderately increases lipophilicity, which can enhance a drug's ability to cross cell membranes and improve oral absorption.[2] Its lipophilicity is intermediate between that of the methoxy and trifluoromethoxy groups, offering a means to fine-tune this critical property.[1]

Case Studies: FDA-Approved Drugs

The successful application of the difluoromethoxy group is evident in several marketed drugs:

-

Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action in treating acid-related disorders.[2]

-

Roflumilast (Daliresp®): A phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD), in which the difluoromethoxy group contributes to its potency and metabolic stability.[2]

Experimental Protocols

Synthesis of Aryl Difluoromethyl Ethers

A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols.

Representative Protocol for O-Difluoromethylation of a Phenol:

-

Reactants: A phenol, a difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, fluoroform), and a base (e.g., potassium hydroxide) are required.[12][13]

-

Solvent: A suitable solvent system, such as a mixture of water and dioxane or acetonitrile, is used.[13]

-

Procedure: a. To a stirred solution of the phenol and base in the solvent, the difluorocarbene precursor is added portion-wise or bubbled through the mixture at a controlled temperature (e.g., 50-70 °C).[13] b. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS). c. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). d. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. e. The crude product is purified by column chromatography on silica gel.[2]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The shake-flask method is a common experimental protocol.

Shake-Flask Protocol for LogP Determination:

-

Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Dissolution: Dissolve a known amount of the compound in the n-octanol-saturated water or water-saturated n-octanol.

-

Partitioning: Mix equal volumes of the aqueous and organic phases in a flask and shake vigorously for a set period to allow for partitioning.

-

Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound can be assessed using liver microsomes, which contain key drug-metabolizing enzymes.

Protocol for Metabolic Stability Assay with Human Liver Microsomes:

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a phosphate buffer at 37 °C.

-

Initiation: Add the test compound (dissolved in a suitable solvent like DMSO) to the pre-warmed incubation mixture to start the reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2]

Conclusion

The difluoromethoxy group is a uniquely versatile substituent that offers a powerful platform for modulating chemical reactivity and optimizing drug-like properties.[1] Its intermediate electronics, hydrogen bond donating capability, and significant enhancement of metabolic stability provide a strategic advantage in the design of novel therapeutics and advanced materials. A thorough understanding of its physicochemical properties, supported by robust synthetic and analytical methodologies, is essential for researchers aiming to harness the full potential of this remarkable functional group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

2-(Difluoromethoxy)benzyl bromide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Difluoromethoxy)benzyl bromide

Introduction

This compound is a halogenated organic compound utilized as a versatile intermediate and building block in organic synthesis.[1][2] Its applications span the development of pharmaceuticals, agrochemicals, and novel materials, where its unique difluoromethoxy group can modulate electronic properties, enhance lipophilicity, and influence biological activity.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction setup, purification, and formulation.

This guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and a logical workflow for the experimental process.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from its structural features and information on analogous compounds. The molecule possesses a polar difluoromethoxy group and a reactive benzyl bromide moiety, alongside a nonpolar benzene ring.[1] This amphiphilic nature suggests solubility in a range of common organic solvents and immiscibility in water.[3]

The general principle of "like dissolves like" is a useful predictor. Polar aprotic and nonpolar solvents are expected to be effective at dissolving this compound. A structurally similar compound, 2-(trifluoromethoxy)benzyl bromide, is noted to be soluble in organic solvents such as ethanol and ether.[4] The parent compound, benzyl bromide, is soluble in organic solvents like ethyl acetate and dichloromethane.[5]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Polar Protic | Water | Immiscible/Insoluble | Explicitly stated in chemical databases.[3] |

| Methanol | Soluble | Used as a reaction solvent for related benzylations.[6] | |

| Ethanol | Soluble | The trifluoro- analog is soluble in ethanol.[4] | |

| Polar Aprotic | Acetone | Soluble | Used in acetone-water mixtures for reactions with benzyl bromide.[7] |

| Dichloromethane (DCM) | Soluble | Used as a solvent for related benzyl bromide compounds.[5][6] | |

| Ethyl Acetate | Soluble | Benzyl bromide is soluble in ethyl acetate.[5] | |

| Tetrahydrofuran (THF) | Soluble | A common aprotic solvent for a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Soluble | DMF is a powerful solvent miscible with the majority of organic liquids.[8] | |

| Nonpolar | Hexane | Sparingly Soluble | The polar functional groups may limit solubility in highly nonpolar alkanes. |

| Toluene | Soluble | The presence of the benzene ring promotes solubility in aromatic solvents. | |

| Diethyl Ether | Soluble | The trifluoro- analog is soluble in ether; used as a reaction solvent.[4][6] |

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is synthesized from standard laboratory procedures for solubility testing.[9][10][11]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity (e.g., HPLC grade) to avoid interferences during analysis.

-

Addition of Solute to Solvent:

-

Place a known volume of the solvent (e.g., 2.0 mL) into a series of vials.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method: The most direct method involves carefully evaporating the solvent from the filtered solution and weighing the remaining solid residue.

-

Chromatographic/Spectroscopic Method:

-

Accurately dilute the filtered saturated solution with a known volume of fresh solvent in a volumetric flask.

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical technique (e.g., HPLC).

-

Construct a calibration curve and determine the concentration of the diluted sample.

-

-

-

Calculation of Solubility:

-

Using the concentration determined in the previous step and accounting for the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

References

- 1. CAS 85684-64-6: this compound [cymitquimica.com]

- 2. Buy this compound | 85684-64-6 [smolecule.com]

- 3. This compound | 85684-64-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. saltise.ca [saltise.ca]

Spectral Analysis of 2-(Difluoromethoxy)benzyl bromide: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectral data for 2-(Difluoromethoxy)benzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics in the absence of publicly available experimental data. The methodologies for obtaining such data are also detailed.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Ar-H | 7.20 - 7.60 | Multiplet (m) | - | The four protons on the aromatic ring will exhibit complex splitting patterns due to their differing electronic environments. |

| -OCH F₂ | 6.50 - 7.00 | Triplet (t) | ~73 | The proton of the difluoromethoxy group will be split into a triplet by the two adjacent fluorine atoms. |

| -CH₂ Br | ~4.50 | Singlet (s) | - | The benzylic protons are expected to appear as a singlet. The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[1] |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| C -O (Ar) | 148 - 152 | Triplet (t) | The aromatic carbon attached to the difluoromethoxy group will be significantly deshielded and will show coupling to the two fluorine atoms. |

| C -CH₂Br (Ar) | 135 - 138 | Singlet (s) | The aromatic carbon bearing the bromomethyl group. |

| Ar-C H | 120 - 130 | Singlet (s) | The four methine carbons of the aromatic ring will appear in this region. |

| -OC HF₂ | 113 - 118 | Triplet (t) | The carbon of the difluoromethoxy group will be strongly coupled to the two attached fluorine atoms, resulting in a triplet. |

| -C H₂Br | 30 - 35 | Singlet (s) | The benzylic carbon is deshielded by the adjacent bromine atom. For comparison, the benzylic carbon in benzyl bromide appears around 33 ppm.[2] |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on a benzene ring.[3][4] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Corresponding to the -CH₂- group. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[3][5] |

| 1250 - 1000 | C-O-C Stretch & C-F Stretch | Strong | The C-O-C ether linkage and the C-F bonds of the difluoromethoxy group will produce strong absorptions in this region. |

| 800 - 600 | C-Br Stretch | Medium-Strong | The carbon-bromine bond vibration is expected in this region of the spectrum.[6] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can be indicative of the substitution pattern on the aromatic ring.[3] |

Sample Preparation: Neat liquid film

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 236/238 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (M and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| 157 | [M - Br]⁺ | Loss of the bromine atom from the molecular ion, leading to the formation of a stable benzylic cation. |

| 91 | [C₇H₇]⁺ | A common fragment in the mass spectra of benzyl compounds, corresponding to the tropylium ion, which is often the base peak.[7][8] |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Before data acquisition, the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

2. Data Acquisition (ATR-FTIR):

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

1. Sample Introduction (Direct Inlet Probe):

-

A small amount of the liquid sample is introduced into a capillary tube.

-

The capillary tube is placed in the direct inlet probe of the mass spectrometer.

2. Data Acquisition (Electron Impact - EI):

-

The sample is introduced into the ion source, where it is vaporized by heating.

-

The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 2. Benzyl bromide(100-39-0) 13C NMR [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

Commercial Availability and Synthetic Utility of 2-(Difluoromethoxy)benzyl bromide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)benzyl bromide is a key building block in medicinal chemistry, prized for its role in the synthesis of complex organic molecules with therapeutic potential. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols for its preparation, and a discussion of its application in the development of novel therapeutics, with a focus on anti-cancer agents that function as tubulin polymerization inhibitors.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCHF₂) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, and amino functionalities. This compound serves as a versatile reagent for introducing the 2-(difluoromethoxy)benzyl moiety into a target molecule. Its utility is highlighted by its application in the synthesis of potent anti-cancer agents.

Commercial Availability and Suppliers

This compound (CAS No. 85684-64-6) is commercially available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purity levels typically at 97% or higher. The table below summarizes a selection of suppliers and their offerings.

| Supplier | Product Code | Purity | Available Quantities |

| Smolecule | S779051 | In Stock | Inquire |

| Santa Cruz Biotechnology | sc-260193 | --- | Inquire |

| Fluorochem | F007861 | 97% | 250 mg, 5 g, 25 g |

| INDOFINE Chemical Company | 09-3384 | 98% | 5 g, 25 g |

| ChemUniverse | P78578 | 98% | 100 mg and larger |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

While this compound is commercially available, in-house synthesis may be desirable for large-scale applications or to have better control over purity. The synthesis can be approached in two main steps: the difluoromethylation of a suitable phenolic precursor to form the corresponding benzyl alcohol, followed by bromination.

Synthesis of 2-(Difluoromethoxy)benzyl alcohol

A common method for the synthesis of difluoromethyl ethers is the reaction of a phenol with a difluorocarbene source.[1]

Experimental Protocol: Difluoromethylation of 2-hydroxybenzyl alcohol

-

Materials: 2-hydroxybenzyl alcohol, Sodium chlorodifluoroacetate (ClCF₂COONa), Acetonitrile (MeCN), Water.

-

Procedure:

-

To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in a mixture of acetonitrile and water, add sodium chlorodifluoroacetate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)benzyl alcohol.

-

Bromination of 2-(Difluoromethoxy)benzyl alcohol

The conversion of the benzyl alcohol to the corresponding benzyl bromide is a standard transformation that can be achieved using various brominating agents.

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

-

Materials: 2-(difluoromethoxy)benzyl alcohol, Phosphorus tribromide (PBr₃), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 2-(difluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

-

Application in Drug Development: Tubulin Polymerization Inhibitors

This compound is a valuable building block for the synthesis of anti-cancer agents, particularly those that target tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[2][3]

Compounds synthesized using this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4]

Signaling Pathway of Tubulin Polymerization Inhibition-Induced Apoptosis

The inhibition of tubulin polymerization triggers a cascade of cellular events that can ultimately lead to programmed cell death (apoptosis). While the precise signaling network can be cell-type dependent, a general pathway is outlined below.

Disruption of microtubule dynamics by a tubulin inhibitor leads to the activation of the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis (G2/M phase).[5] Prolonged mitotic arrest can lead to several outcomes, including "mitotic catastrophe," a form of cell death that occurs during mitosis, or slippage from mitosis, resulting in a polyploid state that may eventually undergo apoptosis.

One key pathway involves the transcription factor NF-κB. Inhibition of tubulin polymerization can lead to the activation of NF-κB, which in turn upregulates the expression of the death receptor Fas (also known as CD95 or APO-1).[4] The binding of Fas ligand (FasL) to Fas initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8 and a subsequent caspase cascade, culminating in the execution of apoptosis.

Another important player in this process is the tumor suppressor protein p53 and its downstream effector p21. In some contexts, tubulin disruption can lead to a p53-independent increase in p21 levels, which can contribute to the G2/M arrest.[5]

Conclusion

This compound is a commercially accessible and synthetically valuable reagent for the introduction of the difluoromethoxybenzyl moiety into bioactive molecules. Its application in the development of tubulin polymerization inhibitors highlights its importance in the field of anti-cancer drug discovery. A thorough understanding of its synthesis and the downstream signaling consequences of its derivatives provides a strong foundation for the rational design of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide are intended to aid researchers in their efforts to develop the next generation of targeted therapies.

References

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Initial Safety and Handling Guidelines for 2-(Difluoromethoxy)benzyl bromide

An In-depth Technical Guide for Laboratory Professionals

This guide provides comprehensive initial safety and handling protocols for 2-(Difluoromethoxy)benzyl bromide, a compound utilized in pharmaceutical synthesis, material science, and as a building block in organic chemistry.[1] Due to its chemical properties, strict adherence to safety measures is imperative to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are severe skin corrosion and eye damage.[1][2] It is crucial to understand and mitigate these risks through proper handling and the use of personal protective equipment.

GHS Hazard Statements:

GHS Pictograms:

-

Corrosive[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | [3][4] |

| Molecular Weight | 237.04 g/mol | [3][4] |

| Appearance | Colorless to pale yellow or light orange liquid/solid | [3] |

| Flash Point | 108 °C | [1] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent personal exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and face shield. | To protect against severe eye damage from splashes.[2][5] |

| Hand Protection | Chemical-resistant gloves. | To prevent severe skin burns upon contact.[2][5] |

| Skin and Body Protection | Protective clothing, long-sleeved. | To avoid skin contact and burns.[2][5] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | To prevent irritation of the respiratory system.[5][6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, such as a chemical fume hood.[2]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in the handling area.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

Keep containers securely sealed when not in use.[2]

-

Avoid physical damage to containers.[2]

Storage:

-

Store in original, tightly sealed containers.[2]

-

Store in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1][2]

-

Do not use aluminum or galvanized containers for storage.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] Removal of contact lenses should only be done by skilled personnel.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek immediate medical attention.[2] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] Inhalation of vapors may cause lung edema, which can be delayed up to 24 hours.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[2]

-

Contain the spill using inert materials like sand, earth, or vermiculite.[2]

-

Collect the absorbed material into a suitable, labeled container for disposal.[2]

-

Clean the spill area thoroughly.

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.[5]

Reactivity and Incompatibilities

This compound is a reactive compound.[1]

-

Incompatible Materials: Strong bases, oxidizing agents, alcohols, and ammonia.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and other toxic fumes.[2]

-